

An In-depth Technical Guide to ATTO 488 Alkyne: Quantum Yield and Brightness

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Compound of Interest

Compound Name: ATTO 488 alkyne

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the photophysical properties of **ATTO 488 alkyne**, a fluorescent probe widely utilized in biological imaging and detection. Key metrics such as quantum yield and molar extinction coefficient are detailed, alongside a calculation of its brightness. Furthermore, this document outlines detailed experimental protocols for the determination of fluorescence quantum yield and the application of **ATTO 488 alkyne** in copper-catalyzed click chemistry reactions.

Core Photophysical Properties of ATTO 488 Alkyne

ATTO 488 is a rhodamine-based dye known for its high water solubility, exceptional photostability, and strong fluorescence emission in the green region of the visible spectrum.^[1]^[2] The alkyne modification enables its covalent attachment to azide-functionalized biomolecules via click chemistry.^[3]^[4]

Quantitative Data Summary

The key photophysical parameters of ATTO 488 are summarized in the table below. These values are crucial for predicting the dye's performance in various fluorescence-based applications.

Parameter	Symbol	Value	Units
Absorption Maximum	λ_{abs}	501	nm
Emission Maximum	λ_{fl}	523	nm
Molar Extinction Coefficient	ϵ_{max}	90,000	M-1cm-1
Fluorescence Quantum Yield	η_{fl}	0.80	-
Fluorescence Lifetime	τ_{fl}	4.1	ns
Calculated Brightness	$\epsilon_{max} \times \eta_{fl}$	72,000	M-1cm-1

Data sourced from multiple suppliers and databases.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Brightness of ATTO 488 Alkyne

The brightness of a fluorophore is a critical parameter for assessing its suitability for sensitive detection applications. It is directly proportional to both its ability to absorb light (molar extinction coefficient) and its efficiency in converting that absorbed light into emitted fluorescence (quantum yield).[\[3\]](#)[\[5\]](#)

The brightness is calculated using the following formula:

Brightness = Molar Extinction Coefficient (ϵ) x Fluorescence Quantum Yield (η)[\[3\]](#)

For ATTO 488, with an extinction coefficient of 90,000 M-1cm-1 and a quantum yield of 0.80, the brightness is calculated to be 72,000 M-1cm-1. This high brightness value makes ATTO 488 highly suitable for applications requiring strong signal generation, such as single-molecule detection and high-resolution microscopy.[\[4\]](#)[\[5\]](#)

Experimental Protocols

This section provides detailed methodologies for determining the fluorescence quantum yield of a fluorophore like **ATTO 488 alkyne** and for its use in bioconjugation via click chemistry.

Determination of Fluorescence Quantum Yield (Comparative Method)

The relative fluorescence quantum yield is determined by comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.^[8] This method is widely used due to its straightforwardness and accessibility with standard laboratory equipment.

Principle: If a standard and a sample have identical absorbance at the same excitation wavelength and are measured under identical conditions, they absorb the same number of photons. The ratio of their integrated fluorescence intensities is therefore equal to the ratio of their quantum yields.^[8]

Materials:

- **ATTO 488 alkyne** (or other sample)
- Quantum yield standard (e.g., Rhodamine 6G in ethanol, $\Phi_{ST} = 0.95$)
- High-purity solvent (e.g., ethanol or water, ensuring the same solvent for sample and standard if possible)
- UV-Vis spectrophotometer
- Spectrofluorometer
- 1 cm path length quartz cuvettes

Procedure:

- Prepare Stock Solutions: Create stock solutions of both the **ATTO 488 alkyne** sample and the reference standard in the chosen solvent.
- Prepare Dilutions: Prepare a series of dilutions (at least four) for both the sample and the standard. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.^[9]

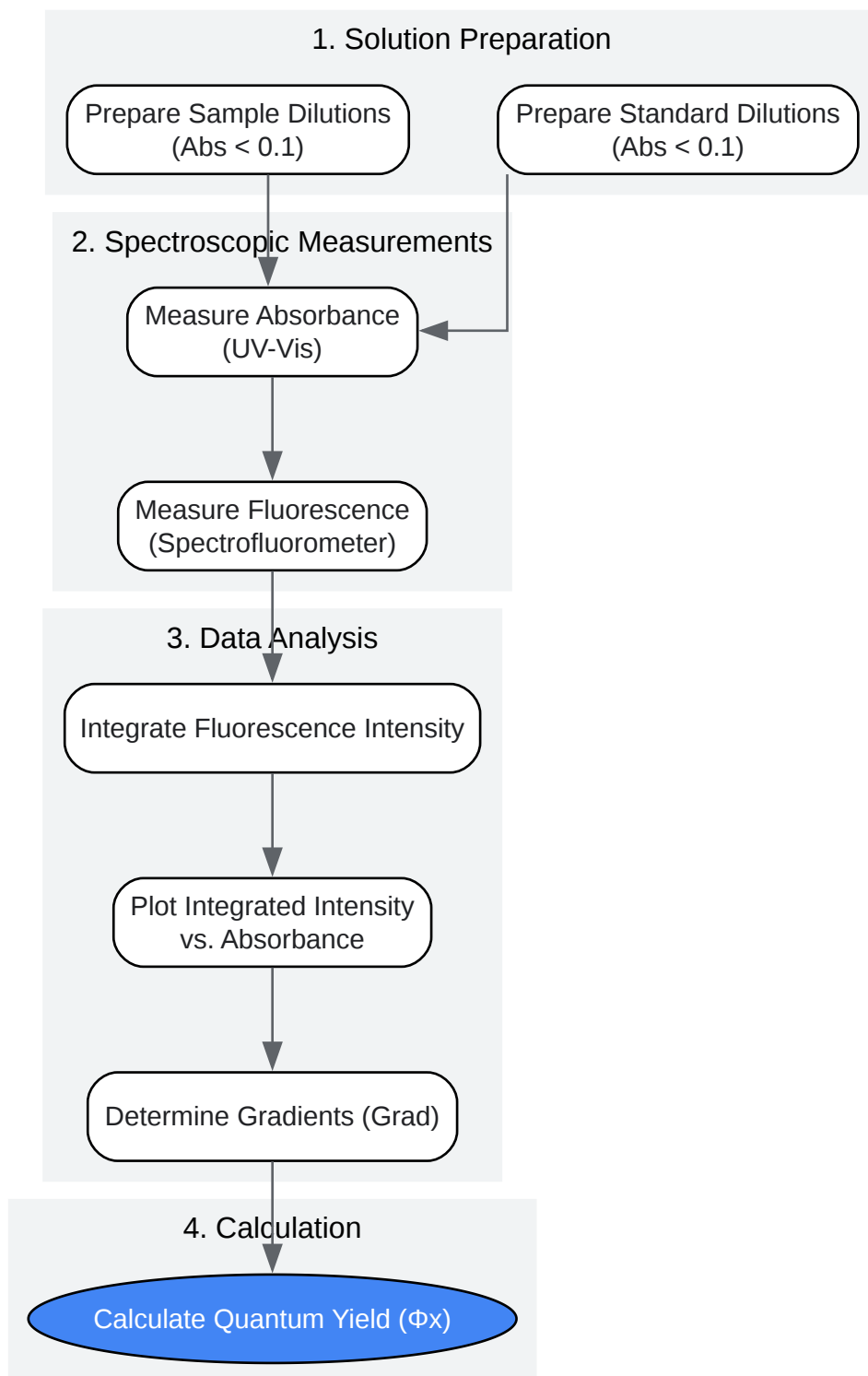
- Measure Absorbance: Record the absorbance spectra for each dilution using the UV-Vis spectrophotometer. Note the absorbance at the chosen excitation wavelength.
- Measure Fluorescence:
 - Set the excitation wavelength on the spectrofluorometer (e.g., at the absorption maximum of the standard).
 - Ensure that the excitation and emission slit widths are identical for all measurements.
 - Record the fluorescence emission spectrum for each dilution of the sample and the standard, ensuring the entire emission band is captured.
 - Measure a solvent blank and subtract its spectrum from each of the sample and standard spectra.
- Data Analysis:
 - Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.
 - For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
 - Perform a linear regression for both datasets. The resulting plot should be linear and pass through the origin. The slope of this line is the gradient (Grad).[8]
- Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φ_X):

$$\Phi_X = \Phi_{ST} * (\text{Grad}_X / \text{Grad}_{ST}) * (\eta_X / \eta_{ST})$$

Where:

- Φ_{ST} is the quantum yield of the standard.
- Grad_X and Grad_{ST} are the gradients from the plots for the sample and standard, respectively.

- n_X and n_{ST} are the refractive indices of the sample and standard solutions. If the same solvent is used for both, this term cancels out to 1.



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Workflow for determining fluorescence quantum yield.

Application in Bioconjugation: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ATTO 488 alkyne is designed for "click chemistry," a group of reactions known for their high efficiency, selectivity, and biocompatibility.^[1] The most common click reaction for bioconjugation is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between the alkyne-modified dye and an azide-modified biomolecule.^{[10][11]}

Principle: In the presence of a Cu(I) catalyst, a terminal alkyne (**ATTO 488 alkyne**) and an azide (on a protein, nucleic acid, etc.) undergo a [3+2] cycloaddition to form a 1,4-disubstituted 1,2,3-triazole. The reaction is rapid and bio-orthogonal, meaning it does not interfere with native biological functional groups.^[1]

Materials:

- Azide-modified biomolecule (e.g., protein, oligonucleotide)
- **ATTO 488 alkyne**
- Copper(II) sulfate (CuSO₄)
- Copper-chelating ligand (e.g., THPTA - Tris(3-hydroxypropyltriazolylmethyl)amine)
- Reducing agent (e.g., Sodium Ascorbate)
- Reaction buffer (e.g., PBS, pH 7.4)
- Anhydrous DMSO or DMF for dissolving the dye
- Purification system (e.g., size exclusion chromatography, dialysis)

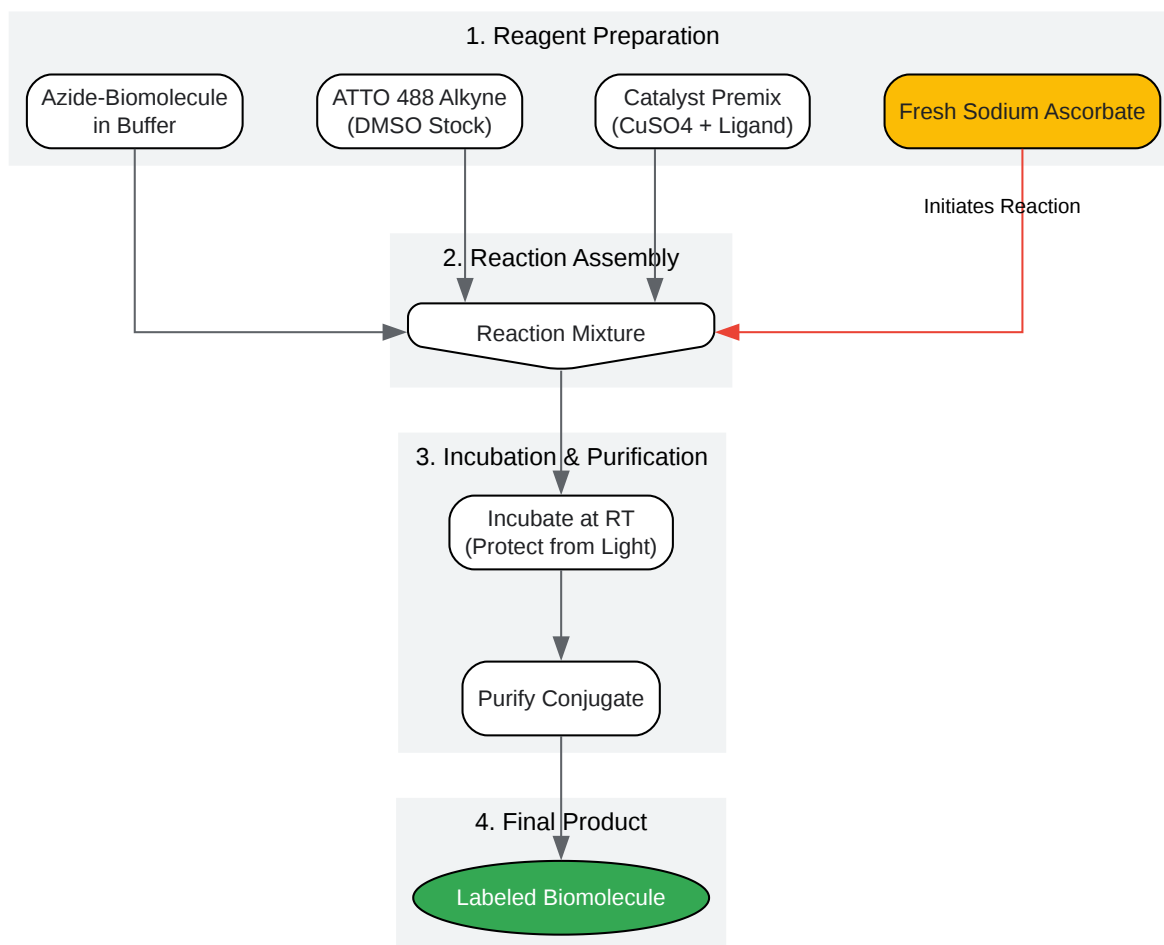
Procedure:

- Prepare Stock Solutions:

- **ATTO 488 alkyne**: Prepare a 10 mM stock solution in anhydrous DMSO.
- Copper(II) Sulfate: Prepare a 20 mM stock solution in water.[\[12\]](#)
- THPTA Ligand: Prepare a 100 mM stock solution in water.[\[12\]](#)[\[13\]](#)
- Sodium Ascorbate: Prepare a 100 mM or 300 mM stock solution in water. This solution must be prepared fresh immediately before use as it is prone to oxidation.[\[12\]](#)[\[13\]](#)
- Prepare Catalyst Premix: Shortly before initiating the reaction, mix the CuSO₄ and THPTA ligand solutions. A common ratio is 1:2 or 1:5 (CuSO₄:Ligand).[\[7\]](#)[\[13\]](#) The ligand accelerates the reaction and protects the biomolecule from oxidative damage.[\[7\]](#)
- Set up the Reaction:
 - In a microcentrifuge tube, dissolve the azide-modified biomolecule in the reaction buffer.
 - Add the **ATTO 488 alkyne** stock solution. A molar excess of the dye (e.g., 4-10 equivalents) is typically used.
 - Add the CuSO₄/THPTA catalyst premix. A final concentration of 1-2 mM copper is often sufficient.
- Initiate the Reaction:
 - Add the freshly prepared sodium ascorbate solution to the mixture to reduce Cu(II) to the active Cu(I) catalyst. A final concentration of 5-10 mM is typical.
 - Gently mix the components.
- Incubation:
 - Protect the reaction from light.
 - Incubate at room temperature for 30-60 minutes. Reaction times can be optimized as needed.[\[13\]](#)
- Purification:

- Remove the unreacted dye and catalyst components from the labeled biomolecule using an appropriate method such as size exclusion chromatography, dialysis, or ethanol precipitation for oligonucleotides.[\[1\]](#)

Note on Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): For applications in living cells where the copper catalyst can be toxic, a metal-free alternative known as SPAAC is often used.[\[14\]](#)[\[15\]](#) This reaction employs a strained cyclooctyne instead of a terminal alkyne. The ring strain provides the driving force for the reaction with an azide, eliminating the need for a catalyst.[\[15\]](#) While ATTO 488 is available with cyclooctyne modifications for SPAAC, the protocol described above is specific to the more common terminal alkyne variant used in CuAAC.



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Workflow for CuAAC-mediated bioconjugation.

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